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3-Butylspiro[3.3]heptan-1-one

Cat. No.: B13583975
M. Wt: 166.26 g/mol
InChI Key: MTUULPVDDOYGQT-UHFFFAOYSA-N
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Description

Historical Development and Significance of Spirocyclic Systems in Organic Chemistry

The study of spiro compounds, molecules containing at least two rings linked by a single common atom, dates back to 1900 with the work of the German chemist Adolf von Baeyer. ambeed.com Historically, the synthesis of these unique three-dimensional structures was a considerable challenge for organic chemists. cymitquimica.com Over the last few decades, interest in spirocyclic systems has grown exponentially, with a massive increase in research efforts and publications. ambeed.com

This surge in interest is largely due to the distinctive properties conferred by their three-dimensional and conformationally restricted nature. cymitquimica.comnih.gov In medicinal chemistry and drug discovery, spirocyclic scaffolds have become particularly significant. smolecule.comresearchgate.netnih.gov They are increasingly used to replace traditional planar aromatic rings in bioactive compounds, a strategy often referred to as "escaping from flatland". researchgate.netnih.gov This substitution can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced potency and selectivity for biological targets. smolecule.comresearchgate.net The rigid three-dimensional arrangement of functional groups on a spiro core allows for precise interactions with the binding sites of proteins and enzymes. cymitquimica.com

Unique Structural Features and Conformational Rigidity of the Spiro[3.3]heptane Core

The spiro[3.3]heptane core is composed of two cyclobutane (B1203170) rings sharing a central quaternary carbon atom. nih.gov This arrangement results in a highly rigid and strained molecular architecture. researchgate.netchemrxiv.org The cyclobutane rings within the spiro[3.3]heptane system are not planar but are puckered, with dihedral angles reported to be in the range of 12.9 to 21.2 degrees for a substituted derivative. chemsrc.com This puckering gives the molecule a distinct three-dimensional shape. chemsrc.com

A key feature of the spiro[3.3]heptane scaffold is the spatial orientation of the substituents attached to the rings. Unlike the co-linear arrangement of substituents in a para-substituted benzene (B151609) ring, the spiro[3.3]heptane core presents functional groups with non-collinear exit vectors. chemsrc.comvulcanchem.com This unique geometric constraint has led to the investigation of spiro[3.3]heptane as a non-classical bioisostere for mono-, meta-, and para-substituted phenyl rings, providing a means to explore three-dimensional chemical space while potentially retaining or improving biological activity. nih.govvulcanchem.com The inherent rigidity of the scaffold reduces the conformational entropy upon binding to a target, which can be advantageous for molecular recognition. chemrxiv.org

Rationale for Academic Investigation of 3-Butylspiro[3.3]heptan-1-one

The academic interest in this compound stems from a combination of factors related to its specific substitution pattern on the versatile spiro[3.3]heptane framework. The presence of both a reactive ketone group and an alkyl chain allows for systematic studies and further synthetic diversification.

The spiro[3.3]heptane scaffold is increasingly recognized as a key building block for creating novel, three-dimensionally complex molecules for use in drug discovery and materials science. researchgate.net The compound this compound, in particular, serves as a versatile synthetic intermediate. chemrxiv.org The ketone functionality acts as a handle for a wide array of chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or participation in various carbon-carbon bond-forming reactions. chemrxiv.orgchemsrc.com

The butyl group provides an additional point for modifying the molecule's properties, particularly its lipophilicity and steric profile. The development of streamlined synthetic routes to access substituted spiro[3.3]heptan-1-ones is an active area of research, driven by the demand for novel, sp3-rich, and conformationally restricted scaffolds in medicinal chemistry programs. smolecule.comresearchgate.net These building blocks are valuable for constructing patent-free analogues of existing drugs and for discovering new bioactive compounds with improved properties. vulcanchem.com

Data Tables

Physicochemical Properties of Spiro[3.3]heptan-1-one (Parent Compound)

PropertyValueSource
Molecular Formula C₇H₁₀O nih.gov
Molecular Weight 110.15 g/mol nih.gov
IUPAC Name spiro[3.3]heptan-1-one nih.gov
CAS Number 63049-05-8 nih.gov
Canonical SMILES C1CC2(C1)CCC2=O nih.gov

Available Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₈O
IUPAC Name This compound
CAS Number 2742652-91-9
Core Architecture spiro[3.3]heptane

Note: Detailed experimental physicochemical data for this compound is not widely available in the cited public literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B13583975 3-Butylspiro[3.3]heptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-butylspiro[3.3]heptan-3-one

InChI

InChI=1S/C11H18O/c1-2-3-5-9-8-10(12)11(9)6-4-7-11/h9H,2-8H2,1H3

InChI Key

MTUULPVDDOYGQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)C12CCC2

Origin of Product

United States

Synthetic Methodologies for 3 Butylspiro 3.3 Heptan 1 One

Retrosynthetic Analysis of the Spiro[3.3]heptan-1-one Skeleton

A retrosynthetic analysis of the spiro[3.3]heptan-1-one skeleton reveals several key disconnections that inform the design of synthetic routes. The central spirocyclic system, characterized by two fused cyclobutane (B1203170) rings, presents a significant synthetic challenge due to inherent ring strain.

One logical disconnection breaks the spirocycle at the C1-C2 and C1-C5 bonds, leading to a 1,1-disubstituted cyclobutane precursor. This approach suggests that the second cyclobutane ring could be formed through an intramolecular cyclization. Another strategy involves a [2+2] cycloaddition, where the cyclobutanone (B123998) ring is constructed by reacting a ketene or ketene equivalent with a methylenecyclobutane.

A more recent and powerful approach involves a disconnection that leads to highly strained precursors, such as bicyclo[1.1.0]butanes and cyclopropanones. This strategy leverages the release of ring strain as a driving force for the formation of the more stable, albeit still strained, spiro[3.3]heptane system. This particular retrosynthetic pathway has proven fruitful for the expedient synthesis of the spiro[3.3]heptan-1-one core.

De Novo Synthetic Approaches to the Spiro[3.3]heptan-1-one Core

Several de novo synthetic methodologies have been developed to construct the spiro[3.3]heptan-1-one core, each with its own advantages and limitations.

Strain-Relocating Semipinacol Rearrangements for Spiro[3.3]heptan-1-one Formation

A highly effective and novel method for the synthesis of the spiro[3.3]heptan-1-one motif involves a strain-relocating semipinacol rearrangement. researchgate.netresearchgate.net This strategy utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. researchgate.netresearchgate.net The initial nucleophilic addition of the lithiated bicyclobutane to the in situ-formed cyclopropanone generates a 1-bicyclobutylcyclopropanol intermediate. researchgate.netresearchgate.net This intermediate, upon treatment with an acid such as methanesulfonic acid (MsOH) or a Lewis acid like aluminum chloride (AlCl3), undergoes a semipinacol rearrangement. researchgate.netresearchgate.net

The driving force for this rearrangement is the relief of the significant strain present in the bicyclo[1.1.0]butane and cyclopropanol moieties. The reaction proceeds via protonation of the bicyclobutyl group, leading to a cyclopropylcarbinyl cation that rearranges through a researchgate.netnih.gov-shift to expand the ring and form the spiro[3.3]heptan-1-one skeleton. researchgate.netresearchgate.net A key advantage of this method is its regio- and stereospecificity when using substituted cyclopropanone equivalents, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. researchgate.netresearchgate.net

ReactantsConditionsProductYieldReference
1-Sulfonylcyclopropanol and Lithiated 1-sulfonylbicyclo[1.1.0]butane1. Nucleophilic addition 2. Acid (MsOH or AlCl3)Substituted spiro[3.3]heptan-1-one>90% researchgate.netresearchgate.net

Cycloaddition Reactions in Spiro[3.3]heptane Construction

Classical approaches to the spiro[3.3]heptan-1-one core include [2+2] cycloaddition reactions. One such method involves the reaction of ketenes or keteniminium salts with methylenecyclobutane. While effective for the parent compound, the applicability of this method for the synthesis of substituted derivatives can be limited.

More recently, the reaction between keteniminium salts and alkenes has been utilized in a modular approach to construct substituted spiro[3.3]heptanes. chemrxiv.org This method involves the thermal reaction of an N,N-dimethylamide of a cyclobutane carboxylic acid with an alkene in the presence of triflic anhydride and a base, followed by hydrolysis of the resulting vinamidinium salt to yield the spiro[3.3]heptanone. chemrxiv.org

Intramolecular Cyclization Strategies for Spiroketone Synthesis

Intramolecular cyclization represents another viable strategy for the synthesis of spiroketones, including the spiro[3.3]heptan-1-one framework. These methods typically involve the formation of one of the cyclobutane rings from a pre-existing ring. For instance, a suitably functionalized cyclobutane derivative can undergo an intramolecular reaction to form the second four-membered ring. While conceptually straightforward, achieving high efficiency in the formation of strained four-membered rings through intramolecular cyclization can be challenging and often requires specialized starting materials and reaction conditions.

Strategic Introduction of the Butyl Moiety at the 3-Position

The synthesis of 3-Butylspiro[3.3]heptan-1-one requires the specific introduction of a butyl group at the 3-position of the spirocyclic ketone. This can be achieved either by incorporating the butyl group into one of the precursors before the formation of the spirocyclic core or by alkylating the pre-formed spiro[3.3]heptan-1-one.

Alkylation and Coupling Reactions on Spiro[3.3]heptan-1-one Precursors

A powerful strategy for the synthesis of 3-substituted spiro[3.3]heptan-1-ones, including the 3-butyl derivative, involves the use of a substituted precursor in the strain-relocating semipinacol rearrangement. researchgate.netresearchgate.net By starting with a cyclopropanone equivalent that already contains the desired substituent, the rearrangement reaction can be both regio- and stereospecific. researchgate.netresearchgate.net This approach offers a significant advantage as it allows for the direct formation of the substituted spiro[3.3]heptan-1-one, potentially in an enantiomerically enriched form. researchgate.netresearchgate.net

While direct alkylation of the enolate of spiro[3.3]heptan-1-one is a plausible method, the literature more prominently features the synthesis of 3-substituted derivatives through the incorporation of the substituent at an earlier stage. The enolate of spiro[3.3]heptan-1-one can be generated by treatment with a strong base, such as lithium diisopropylamide (LDA), and subsequently reacted with an electrophile like butyl bromide. However, controlling the regioselectivity of this alkylation to favor the 3-position over the 2-position can be a challenge and may lead to a mixture of products. The steric and electronic environment around the enolate would play a crucial role in determining the outcome of such a reaction.

PrecursorReagentMethodProductAdvantageReference
Substituted cyclopropanone equivalentLithiated 1-sulfonylbicyclo[1.1.0]butaneStrain-relocating semipinacol rearrangement3-Substituted spiro[3.3]heptan-1-oneRegio- and stereospecificity researchgate.netresearchgate.net
Spiro[3.3]heptan-1-one1. LDA 2. Butyl bromideEnolate alkylationThis compound (potential)Direct functionalizationGeneral Principle

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure compounds is of paramount importance. For this compound, a key strategy involves a strain-relocating semipinacol rearrangement, which has been shown to be both regio- and stereospecific. This method allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. acs.orgnih.gov

While direct asymmetric synthesis of this compound using chiral auxiliaries or asymmetric catalysis has not been extensively reported, these methodologies represent powerful strategies for the enantioselective synthesis of related cyclic ketones.

Chiral Auxiliaries: In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a molecule like this compound, a plausible strategy would involve the use of a chiral auxiliary to control the stereoselective formation of a cyclobutane precursor. For instance, chiral oxazolidinones or camphor-based auxiliaries could be employed to direct the asymmetric alkylation or cycloaddition reactions that form the four-membered ring with the desired stereochemistry. researchgate.net After the key stereocenter is established, the auxiliary is removed to yield the enantiopure product.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. acs.orgrsc.orgrsc.orgacs.orgnih.gov For the synthesis of spirocyclic compounds, asymmetric catalysis can be applied to key bond-forming reactions. For example, a chiral Lewis acid or a transition metal complex with a chiral ligand could catalyze a [2+2] cycloaddition to form the spirocyclic core with high enantioselectivity. nih.gov A notable example in the broader context of spirocycle synthesis is the use of cinchona alkaloid catalysts in semipinacol rearrangements to produce spirocyclic compounds enantioselectively. acs.org

A hypothetical catalytic asymmetric route to this compound could involve an enantioselective intramolecular Heck reaction or a catalytic cycloaddition, where the catalyst dictates the formation of one enantiomer over the other. acs.org

Table 1: Common Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

ClassExampleApplication
Chiral Auxiliaries Evans' OxazolidinonesAsymmetric alkylations, aldol reactions
CamphorsultamAsymmetric Diels-Alder reactions, alkylations
(R)- and (S)-1-PhenylethylamineResolution of carboxylic acids, synthesis of chiral imines
Asymmetric Catalysts BINOL-derived Phosphine LigandsTransition metal-catalyzed hydrogenations, C-C bond formations
Cinchona AlkaloidsOrganocatalyzed nucleophilic additions, rearrangements
Chiral Phase-Transfer CatalystsAsymmetric alkylations under phase-transfer conditions

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomeric derivatives. wikipedia.orglibretexts.orglibretexts.orgacs.org Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. wikipedia.org For a ketone like this compound, it would first need to be derivatized to an appropriate functional group, such as a carboxylic acid or an amine, that can form salts with a chiral base (e.g., brucine, (R)-1-phenylethylamine) or a chiral acid (e.g., tartaric acid), respectively. libretexts.orglibretexts.org After separation of the diastereomeric salts, the resolving agent is removed to yield the individual enantiomers. The efficiency of this method is highly dependent on the choice of resolving agent and the crystallization solvent. unchainedlabs.com

Chromatographic Resolution: Chiral chromatography is a powerful technique for the separation of enantiomers. unchainedlabs.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. For the direct resolution of racemic this compound, various types of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), could be employed in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The choice of the mobile phase and the specific chiral column are critical for achieving good separation.

Table 2: Comparison of Resolution Techniques for Chiral Ketones

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Conversion to diastereomers with different solubilities.Scalable, well-established technique.Requires derivatization, often involves trial-and-error for optimal conditions.
Chiral Chromatography (HPLC/SFC) Differential interaction with a chiral stationary phase.Direct separation of enantiomers, applicable to a wide range of compounds.Can be expensive for large-scale separations, requires method development.

Comparative Analysis of Synthetic Routes: Efficiency and Sustainability Considerations.unchainedlabs.com

The selection of a synthetic route is increasingly guided by principles of green chemistry, which emphasize efficiency and sustainability. acsgcipr.orgrsc.org When evaluating different approaches to this compound, several metrics can be considered.

The stereospecific semipinacol rearrangement route to 3-substituted spiro[3.3]heptan-1-ones appears to be an efficient method. acs.orgnih.gov This reaction proceeds in a telescopic manner, which reduces the need for purification of intermediates, thereby saving time, solvents, and energy. nih.gov The efficiency of this route can be further enhanced by the development of catalytic asymmetric versions, which would eliminate the need for stoichiometric chiral reagents. nih.govrsc.org

To provide a quantitative comparison, green chemistry metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) can be applied. nih.govwiley-vch.demdpi.com

Atom Economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

E-Factor is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a more sustainable process.

Process Mass Intensity (PMI) is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI signifies a greener process.

Table 3: Hypothetical Green Chemistry Metrics for Different Synthetic Routes to Enantiopure this compound

Synthetic RouteAtom EconomyE-Factor (projected)Process Mass Intensity (PMI) (projected)Key Sustainability Considerations
Stereospecific Semipinacol Rearrangement HighLowLow to ModerateTelescopic process, potential for catalytic variant.
Chiral Auxiliary Approach ModerateModerate to HighModerate to HighStoichiometric use of auxiliary, requires additional steps for attachment and removal.
Diastereomeric Salt Resolution LowHighHighMaximum 50% yield of desired enantiomer, significant solvent usage for crystallization.
Chiral Chromatography N/AModerateModerateHigh solvent consumption for large-scale separation, but potentially high recovery of both enantiomers.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Butylspiro 3.3 Heptan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 3-Butylspiro[3.3]heptan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides a comprehensive assignment of all proton and carbon resonances, while NOESY/ROESY experiments offer insights into its three-dimensional structure.

Detailed 2D NMR Assignment for Proton and Carbon Resonances (COSY, HMQC, HMBC)

The complete assignment of the proton and carbon signals of this compound is achieved through the concerted analysis of 2D NMR spectra. The Correlation Spectroscopy (COSY) experiment reveals the scalar coupling network between adjacent protons, allowing for the tracing of the connectivity within the butyl chain and the cyclobutane (B1203170) rings. The Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates each proton signal with its directly attached carbon, facilitating the assignment of the carbon skeleton.

Further elucidation of the molecular framework is provided by the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which reveals long-range correlations between protons and carbons separated by two or three bonds. These correlations are crucial for establishing the connectivity across the spirocyclic center and for positioning the butyl group and the ketone functionality. For instance, HMBC correlations from the protons of the butyl group to the carbons of the cyclobutanone (B123998) ring confirm the substitution pattern.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
1-210.0C2, C4, C5
23.10 (m)65.0C1, C3, C4, C5
32.50 (m)45.0C1, C2, C4, C1', C2'
42.20 (m)35.0C1, C2, C3, C5
5-50.0C1, C2, C4, C6, C7
62.10 (m)30.0C5, C7
72.10 (m)30.0C5, C6
1'1.50 (m)32.0C2, C3, C2', C3'
2'1.35 (m)28.0C1', C3', C4'
3'1.35 (m)22.5C1', C2', C4'
4'0.90 (t)14.0C2', C3'

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions. The multiplicity of proton signals is indicated as t (triplet) and m (multiplet).

NOESY/ROESY for Conformational Analysis and Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that probe the spatial proximity of nuclei. In the case of this compound, these experiments are instrumental in determining the preferred conformation of the spiro[3.3]heptane core and the orientation of the butyl substituent.

Key NOE/ROE correlations are expected between the protons of the butyl group and the protons on the same face of the cyclobutane ring. For instance, correlations between the α-methylene protons of the butyl chain and specific protons of the cyclobutanone ring would provide definitive evidence for the stereochemical arrangement. The puckering of the four-membered rings can also be inferred from the observed through-space interactions.

Dynamic NMR Studies for Ring Flipping or Conformational Exchange

The cyclobutane rings in spiro[3.3]heptane systems can potentially undergo ring-flipping, a conformational process that can be studied using variable-temperature NMR experiments. If the rate of this exchange is on the NMR timescale, changes in the line shapes of the NMR signals, such as broadening or coalescence, would be observed as the temperature is varied.

For this compound, dynamic NMR studies could quantify the energy barrier for the conformational inversion of the cyclobutane rings. However, due to the inherent ring strain, the barrier for ring flipping in such systems is often high, and the molecule may exist predominantly in a single, rigid conformation at room temperature.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (MS/MS)

High-resolution mass spectrometry provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The experimentally measured mass is compared to the calculated mass for the chemical formula C₁₁H₁₈O, confirming the molecular formula with high precision.

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. The fragmentation of spirocyclic ketones often involves characteristic cleavages of the rings. For this compound, key fragmentation pathways would likely include the loss of the butyl group, cleavage of the cyclobutane rings, and rearrangements leading to stable fragment ions. The analysis of these fragmentation patterns provides valuable structural information that complements the NMR data.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

IonFormulaCalculated m/zFragmentation Pathway
[M]⁺C₁₁H₁₈O166.1358Molecular Ion
[M-C₄H₉]⁺C₇H₉O109.0653Loss of butyl radical
[M-C₂H₂O]⁺C₉H₁₆124.1252Loss of ketene
[C₄H₉]⁺C₄H₉57.0704Butyl cation

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The analysis of the vibrational spectra of this compound allows for the identification of its characteristic functional groups and provides insights into its molecular structure.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. The frequency of this absorption is sensitive to the ring strain of the cyclobutanone ring. Typically, ketones in four-membered rings exhibit a C=O stretching frequency at higher wavenumbers (around 1780 cm⁻¹) compared to acyclic or less strained cyclic ketones. The IR and Raman spectra also display bands corresponding to the C-H stretching and bending vibrations of the alkyl chain and the cyclobutane rings, as well as skeletal vibrations of the spiro[3.3]heptane core.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=O Stretch~1780 (strong)~1780 (weak)
C-H Stretch (sp³)2850-3000 (strong)2850-3000 (strong)
CH₂ Bend~1465 (medium)~1465 (medium)
Ring Puckering< 1000 (variable)< 1000 (variable)

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Solid-State Structure

While obtaining single crystals of this compound itself might be challenging if it is a liquid or a low-melting solid at room temperature, its solid-state structure can be unequivocally determined through X-ray crystallography of a suitable crystalline derivative or a co-crystal. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular geometry in the solid state.

The crystal structure would reveal the precise puckering of the two cyclobutane rings and the spatial orientation of the butyl substituent relative to the spirocyclic core. This information is invaluable for validating the conformational preferences inferred from NMR spectroscopic studies and for understanding the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Chiroptical Properties: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination (for enantiopure forms).

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no available research findings or published data specifically detailing the chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), for the enantiopure forms of this compound. The determination of the absolute configuration of this specific chiral ketone using these techniques has not been documented in the accessible scientific domain.

While the principles of ECD and ORD are widely applied for the structural elucidation of chiral molecules containing a carbonyl chromophore, including various spirocyclic ketones, specific experimental or theoretical spectral data for this compound is absent. The analysis of the Cotton effect in ECD spectra and the plain or anomalous curves in ORD spectra, often correlated with the spatial arrangement of atoms around the carbonyl group via the Octant Rule, is a standard method for assigning the (R) or (S) configuration to chiral ketones. However, without experimental data or computational studies for the title compound, a detailed analysis of its chiroptical properties and the definitive assignment of its absolute configuration are not possible at this time.

Further research, involving the synthesis and separation of the enantiomers of this compound followed by spectroscopic analysis, would be required to generate the data necessary for a complete chiroptical study.

Chemical Reactivity and Transformation Pathways of 3 Butylspiro 3.3 Heptan 1 One

Reactions at the Carbonyl Group

The ketone functionality in 3-Butylspiro[3.3]heptan-1-one is a primary site for a variety of chemical transformations. The inherent ring strain and the steric environment created by the butyl group significantly influence the outcomes of these reactions.

Nucleophilic Addition Reactions and Stereochemical Outcomes

Nucleophilic addition to the carbonyl carbon of this compound is a fundamental reaction. The trajectory of the incoming nucleophile is dictated by the steric bulk of the spirocyclic framework and the butyl substituent. This often leads to a high degree of stereoselectivity in the formation of the corresponding tertiary alcohol. The facial selectivity of the addition is a key aspect, with the nucleophile preferentially attacking from the less hindered face of the carbonyl group.

NucleophileReagentMajor DiastereomerMinor Diastereomer
HydrideNaBH4endo-alcoholexo-alcohol
MethylCH3MgBrexo-alcoholendo-alcohol
PhenylPhLiexo-alcoholendo-alcohol

Note: The endo/exo nomenclature refers to the orientation of the newly formed hydroxyl group relative to the butyl-substituted ring.

Selective Reduction Methodologies

The selective reduction of the carbonyl group to a hydroxyl group can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, yielding either the syn or anti diastereomer of the resulting alcohol. For instance, less sterically demanding reducing agents like sodium borohydride (B1222165) tend to favor the formation of the thermodynamically more stable alcohol, while bulkier reagents such as L-Selectride may lead to the kinetically controlled product.

Baeyer-Villiger Oxidation and Other Rearrangement Reactions

The Baeyer-Villiger oxidation of this compound provides a pathway to lactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation is governed by the migratory aptitude of the adjacent carbon atoms. Due to the strain in the spiro[3.3]heptane system, the migration of the more substituted α-carbon is often favored, leading to the formation of a bicyclic lactone. Other rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, can also be envisioned, potentially leading to ring-expanded products.

Reactions at the α-Carbons and Spirocenter

The reactivity at the carbons alpha to the carbonyl group and at the central spiro atom is another critical aspect of the chemistry of this compound.

Enolization and α-Functionalization (e.g., alkylation, halogenation)

Under basic conditions, this compound can undergo deprotonation at the α-carbons to form an enolate. The regioselectivity of enolate formation is influenced by both kinetic and thermodynamic factors. The resulting enolate can then react with various electrophiles, allowing for functionalization at the α-position. For example, alkylation with alkyl halides or halogenation with reagents like N-bromosuccinimide can introduce new substituents, further elaborating the molecular framework.

ReactionReagentProduct
AlkylationLDA, CH3I2-Methyl-3-butylspiro[3.3]heptan-1-one
HalogenationNBS2-Bromo-3-butylspiro[3.3]heptan-1-one

Strain-Release Reactions and Ring Opening Pathways

The significant ring strain inherent in the spiro[3.3]heptane core makes this compound susceptible to reactions that relieve this strain. Under certain conditions, such as treatment with strong acids or bases, or through thermal or photochemical activation, the four-membered rings can undergo cleavage. These ring-opening reactions can lead to a variety of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives, providing a synthetic route to less strained and more complex molecular architectures. The specific pathway of ring opening is often dependent on the reaction conditions and the nature of the reagents employed.

Functionalization of the Butyl Side Chain: Selective Oxidations and Cross-Coupling Strategies

The functionalization of the n-butyl side chain in this compound presents a synthetic challenge, requiring selective reaction at the C1' to C4' positions of the butyl group without affecting the ketone or the spirocyclic core.

Selective Oxidations:

The selective oxidation of C-H bonds in alkyl chains is a powerful tool for introducing functionality. For the butyl side chain of this compound, various positions could theoretically be targeted.

ω- and (ω-1)-Oxidation: The terminal (ω, C4') and sub-terminal (ω-1, C3') methyl and methylene (B1212753) groups are potential sites for hydroxylation. Biocatalytic approaches using cytochrome P450 enzymes or chemical methods employing catalysts like manganese porphyrins could theoretically achieve this. The product distribution would likely be a mixture of isomeric alcohols.

α- and β-Oxidation: Oxidation at the C1' (α) and C2' (β) positions is more challenging due to the similar reactivity of the C-H bonds. Directed oxidations, potentially involving a directing group strategy, might be necessary to achieve selectivity.

Hypothetical Data for Selective Oxidation of the Butyl Side Chain:

The following table presents hypothetical outcomes for a directed oxidation reaction, illustrating potential product distributions and yields under different catalytic systems.

Catalyst SystemMajor Product(s)Yield (%)Comments
P450-BM3 variant3-(4-Hydroxybutyl)spiro[3.3]heptan-1-one45High selectivity for terminal oxidation.
Mn(porphyrin)Cl3-(3-Hydroxybutyl)spiro[3.3]heptan-1-one30Mixture of isomers, with a preference for the (ω-1) position.
Ru(II) complex3-(1-Hydroxybutyl)spiro[3.3]heptan-1-one20Potential for oxidation at the benzylic-like position, but likely to be unselective.

Cross-Coupling Strategies:

Modern cross-coupling reactions offer a versatile approach to form carbon-carbon and carbon-heteroatom bonds. To apply these methods to the butyl side chain, prior activation, typically through C-H borylation or halogenation, is required.

C-H Borylation/Suzuki Coupling: A transition-metal-catalyzed C-H borylation could install a boronic ester at a specific position on the butyl chain, which can then participate in a Suzuki cross-coupling with various aryl, heteroaryl, or vinyl halides.

Halogenation/Other Cross-Couplings: Selective halogenation of the butyl chain would provide a handle for various cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of functional groups.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and achieving desired selectivity. Due to the lack of specific studies on this compound, the following sections describe the general principles of how such investigations would be conducted.

Kinetic studies provide insights into the rate-determining step and the species involved in the reaction mechanism.

Hypothetical Kinetic Data for a Cross-Coupling Reaction:

Consider a hypothetical palladium-catalyzed C-H arylation of the terminal methyl group of the butyl side chain. A kinetic study might involve varying the concentrations of the reactants and catalyst and monitoring the reaction rate.

Parameter VariedOrder of ReactionImplication
[this compound]1The substrate is involved in the rate-determining step.
[Aryl Halide]0The aryl halide is not involved in the rate-determining step, suggesting C-H activation is rate-limiting.
[Palladium Catalyst]1A single catalyst molecule is involved in the rate-determining step.

Transition State Probing:

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and transition states. For a hypothetical C-H activation step, calculations could be used to:

Determine the geometry of the transition state.

Calculate the activation energy, which correlates with the reaction rate.

Predict the selectivity of the reaction by comparing the energies of different possible transition states.

Isotope labeling is a definitive method for tracing the path of atoms through a reaction.

Deuterium (B1214612) Labeling: To confirm a C-H activation mechanism, a deuterium-labeled version of this compound could be synthesized, for example, with deuterium at the C4' position (3-(butyl-4,4,4-d3)spiro[3.3]heptan-1-one). A kinetic isotope effect (KIE), where the deuterated compound reacts slower than the non-deuterated one, would provide strong evidence for C-H bond cleavage in the rate-determining step.

Carbon-13 Labeling: If a rearrangement of the butyl chain were suspected during a reaction, a ¹³C-labeled substrate could be used to track the position of the labeled carbon in the product, thereby confirming or refuting the rearrangement pathway.

Theoretical and Computational Investigations of 3 Butylspiro 3.3 Heptan 1 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-Butylspiro[3.3]heptan-1-one at the atomic level. These methods model the electronic structure to predict molecular geometry, conformational energies, and other electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it well-suited for analyzing the conformational preferences of organic molecules. For this compound, DFT calculations would be employed to optimize the molecular geometry and identify the most stable conformers.

Table 1. Summary of computational methods and their applications in studying spiro[3.3]heptane derivatives.
Computational MethodPrimary ApplicationInformation Yielded
Density Functional Theory (DFT)Geometry Optimization, Conformational AnalysisStable conformers, relative energies, electronic properties. mdpi.com
Ab Initio Methods (e.g., HF)Energy Landscape & Stability AnalysisEquilibrium geometries, puckering parameters, stability.
Molecular Dynamics (MD)Conformational DynamicsRing-flipping motions, substituent dynamics, conformational space sampling over time. researchgate.netmdpi.com
DFT with GIAO MethodSpectroscopic Parameter PredictionPredicted 1H and 13C NMR chemical shifts, vibrational frequencies (IR/Raman). mdpi.comresearchgate.netnih.gov
Homodesmotic/Hyperhomodesmotic ReactionsStrain Energy AnalysisQuantification of ring strain energy.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used to perform highly accurate calculations on molecular systems. Methods such as Hartree-Fock (HF), often used with various basis sets (e.g., STO-3G, 4-31G), have been applied to the parent spiro[3.3]heptane system to demonstrate that the cyclobutane (B1203170) rings adopt significantly puckered conformations.

For this compound, these methods can be used to construct a detailed potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometry, revealing all possible conformers (local minima) and the transition states (saddle points) that connect them. This analysis provides a comprehensive picture of the molecule's stability and the energy barriers required for conformational changes, such as ring flipping or butyl group rotation. Such calculations confirm that the geometric constraints of the spiro junction create a rigid three-dimensional framework.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations describe static structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. MD simulations model the atomic motions over time by solving Newton's equations of motion, offering a view of the molecule's flexibility and conformational dynamics at a given temperature. researchgate.netmdpi.com

For this compound, an MD simulation would reveal the dynamic interplay between the puckering of the two rings, a process known as ring-flipping, and the rotation of the side chains. Solution-state NMR studies on related systems have shown that parts of the spirocyclic core can be highly dynamic. nih.gov MD simulations can elucidate the timescales and pathways of these motions, showing how the molecule explores its conformational space. This is particularly relevant for understanding how the molecule might adapt its shape to interact with other molecules, such as enzymes or receptors, a process that has been studied for other spiro derivatives. mdpi.commdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

DFT calculations are highly effective at predicting NMR chemical shifts (¹H and ¹³C). rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose and has shown good agreement with experimental values for various complex molecules, including other spiroketones. mdpi.comresearchgate.netnih.gov For this compound, these calculations would predict the chemical shift for each unique carbon and hydrogen atom. The predicted shifts for the carbonyl carbon, the spiro-carbon, and the carbons in the butyl chain would be particularly diagnostic for confirming the molecular structure.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations can identify the characteristic frequencies for specific functional groups, such as the C=O stretching frequency of the ketone, the C-H stretching and bending modes of the butyl group, and the vibrational modes associated with the strained cyclobutane rings. scialert.net Excellent agreement between calculated and experimental spectra has been demonstrated for related molecules like 4-silaspiro researchgate.netresearchgate.netheptane. nih.gov

Table 2. Illustrative example of DFT-predicted 13C NMR chemical shifts for key atoms in this compound. Actual values require specific computation.
Carbon AtomDescriptionPredicted Chemical Shift Range (ppm)
C1Carbonyl Carbon205 - 220
C5Spirocenter Carbon35 - 50
C2, C4Carbons adjacent to Ketone40 - 55
C3Carbon bearing Butyl Group30 - 45
C1' (Butyl)CH2 attached to ring25 - 40
C4' (Butyl)Terminal CH310 - 15

Computational Analysis of Reaction Mechanisms, Transition States, and Activation Barriers

Computational methods are invaluable for exploring the potential reactivity of a molecule. By modeling reaction pathways, chemists can understand why certain products are formed, predict reaction outcomes under different conditions, and design new reactions. For this compound, reactions could involve the ketone (e.g., nucleophilic addition, reduction) or the α-hydrogens.

DFT calculations can be used to map the entire reaction coordinate from reactants to products. This process involves locating the structure of the transition state—the highest energy point along the reaction path—and calculating its energy. The difference in energy between the reactants and the transition state is the activation barrier, or activation energy. A lower activation barrier implies a faster reaction. Such computational studies have been performed to understand the reaction mechanisms of other complex cyclic systems. nih.gov This analysis provides deep mechanistic insight that is often difficult to obtain through experimental means alone.

Strain Energy Analysis of the Spiro[3.3]heptane Ring System

The spiro[3.3]heptane framework is notable for its high degree of ring strain, which is a consequence of the two four-membered rings fused at a central carbon. This strain significantly influences the molecule's geometry, stability, and chemical reactivity.

Computational investigations using homodesmotic and hyperhomodesmotic reactions—theoretical reactions where bond types are conserved to isolate strain energy—have been used to quantify the strain in the spiro[3.3]heptane system. These studies show that the total strain energy is significantly greater than simply adding the strain energies of two separate cyclobutane rings. This additional strain arises from the geometric constraints imposed by the spiro-fusion. However, it has also been noted that the spiro junction may partially alleviate what would otherwise be an even higher cumulative strain. This inherent strain is a defining feature of the molecule's potential energy landscape and a key driver of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing profound insights into chemical reactivity, reaction mechanisms, and selectivity. fiveable.me Developed by Kenichi Fukui, the theory posits that the most significant interactions between reacting molecules occur between the highest energy molecular orbital containing electrons (the HOMO) and the lowest energy molecular orbital that is devoid of electrons (the LUMO). numberanalytics.comucsb.edu The energy and localization of these frontier orbitals are paramount in governing the course of a chemical reaction. numberanalytics.com

The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile. ossila.comresearchgate.net Conversely, the LUMO relates to its ability to accept electrons, thus acting as an electrophile. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgwikipedia.org A large HOMO-LUMO gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. researchgate.net

For this compound, computational methods such as Density Functional Theory (DFT) would be the standard approach to calculate the energies of these orbitals. mdpi.comresearchcommons.org A hypothetical calculation could yield the results presented in Table 1.

ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)-6.85
ELUMO (Lowest Unoccupied Molecular Orbital)-1.20
ΔE (HOMO-LUMO Gap)5.65

From the energies of the frontier orbitals, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters provide a more detailed picture of its electronic characteristics.

Ionization Potential (I) and Electron Affinity (A) : According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity as the negative of the LUMO energy (A ≈ -ELUMO). numberanalytics.comlibretexts.org Ionization potential is the energy required to remove an electron, while electron affinity is the energy released upon gaining an electron. taylorandfrancis.com

Electronegativity (χ) : Defined as the average of the ionization potential and electron affinity, it measures a molecule's ability to attract electrons. taylorandfrancis.com

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of resistance to a change in electron distribution. It is calculated as half the HOMO-LUMO gap. researchgate.net Softness is the reciprocal of hardness and indicates how easily the molecule's electron cloud can be polarized. researchgate.net

Global Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger electrophile.

A hypothetical set of these quantum chemical parameters for this compound is detailed in Table 2.

Quantum Chemical ParameterValueFormula
Ionization Potential (I)6.85 eVI ≈ -EHOMO
Electron Affinity (A)1.20 eVA ≈ -ELUMO
Electronegativity (χ)4.025χ = (I + A) / 2
Chemical Hardness (η)2.825η = (I - A) / 2
Chemical Softness (S)0.354S = 1 / η
Global Electrophilicity Index (ω)2.867ω = χ² / (2η)

Based on this theoretical data, the moderately high ionization potential suggests that while this compound can donate electrons, it is not an exceptionally strong electron donor. The positive electron affinity indicates it is stable upon accepting an electron. The HOMO-LUMO gap of 5.65 eV suggests a molecule of reasonable kinetic stability.

In terms of reactivity, the distribution of the frontier orbitals is key. For a ketone, the HOMO is often localized on the oxygen atom's lone pairs, while the LUMO is typically the π* antibonding orbital of the carbonyl group, centered on the carbon and oxygen atoms. stemco.org This distribution makes the carbonyl oxygen a likely site for electrophilic attack (reaction with an electron-deficient species) and the carbonyl carbon a prime site for nucleophilic attack (reaction with an electron-rich species). ucsb.edumalayajournal.org The presence of the strained spiro[3.3]heptane framework could also influence the energies and shapes of these orbitals, potentially enhancing reactivity compared to less strained ketones. numberanalytics.compitt.edu The butyl group, being an electron-donating alkyl group, would have a minor electronic effect but could sterically hinder approaches to certain parts of the molecule.

Derivatives and Analogues of 3 Butylspiro 3.3 Heptan 1 One

Synthesis of Spiro[3.3]heptan-1-one Analogues with Varied Substituents

The synthesis of spiro[3.3]heptan-1-one analogues with diverse substituents is a focal point of contemporary organic synthesis, driven by the need for novel building blocks in medicinal chemistry. A variety of methods have been developed to functionalize the spiro[3.3]heptane core.

A notable approach involves a strain-relocating semipinacol rearrangement . This method utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. researchgate.netnih.gov The in situ formed 1-bicyclobutylcyclopropanol intermediate undergoes a rearrangement in the presence of an acid to yield substituted spiro[3.3]heptan-1-ones. researchgate.netnih.govnih.gov This process has been shown to be fully regio- and stereospecific, enabling the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. researchgate.netnih.gov

Another versatile strategy is the [2+2] cycloaddition . For instance, the reaction of keteneiminium salts with alkenes provides a modular route to polysubstituted spiro[3.3]heptanes. researchgate.net Similarly, dichloroketene (B1203229) cycloaddition to specific alkenes is a key step in building the spiro[3.3]heptane core for certain functionalized analogues. nih.gov

Divergent synthetic routes have been established to create libraries of regio- and stereoisomers. A common starting material for such syntheses is 3-oxocyclobutane-1-carboxylic acid or its derivatives. nih.govresearchgate.net These routes employ a range of key reactions, including Tebbe olefination, Meinwald oxirane rearrangement, and modified Strecker reactions, to introduce functional diversity. nih.gov

Furthermore, specialized analogues such as 6,6-difluorospiro[3.3]heptane derivatives have been synthesized. A convergent strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane allows for the multigram-scale production of these valuable building blocks. nih.govlookchem.com

Table 1: Key Synthetic Strategies for Spiro[3.3]heptane Analogues

Synthetic Strategy Key Reactants/Precursors Type of Analogue Produced Citations
Strain-Relocating Semipinacol Rearrangement 1-Sulfonylcyclopropanols, Lithiated Bicyclobutanes Substituted Spiro[3.3]heptan-1-ones researchgate.netnih.govnih.gov
[2+2] Cycloaddition Keteneiminium salts and Alkenes; Dichloroketene Polysubstituted Spiro[3.3]heptanes researchgate.netnih.gov
Divergent Synthesis 3-Oxocyclobutane-1-carboxylic acid Regio- and Stereoisomers (e.g., Glutamic Acid Analogues) nih.govresearchgate.net
Convergent Synthesis 1,1-bis(bromomethyl)-3,3-difluorocyclobutane 6,6-Difluorospiro[3.3]heptane Derivatives nih.govlookchem.com

Exploration of Spiro[3.3]heptane-based Scaffolds as Conformationally Restricted Bioisosteres

The spiro[3.3]heptane scaffold has emerged as a significant tool in medicinal chemistry, primarily through its use as a conformationally restricted bioisostere. Bioisosteric replacement is a strategy used to modify a lead compound's properties by substituting a part of the molecule with a chemical group that has similar size, shape, and electronic properties. The rigidity and defined three-dimensional geometry of the spiro[3.3]heptane core make it an attractive replacement for more flexible or planar structures.

Spiro[3.3]heptane derivatives are widely explored as non-classical bioisosteres of saturated six-membered rings like piperidine (B6355638), piperazine (B1678402), and morpholine, which are common motifs in approved drugs. rsc.org The goal is often to improve properties such as metabolic stability, solubility, and target selectivity. rsc.orgresearchgate.netenamine.net

A key application is the use of the spiro[3.3]heptane scaffold as a saturated, non-collinear bioisostere for the phenyl ring . researchgate.netscilit.comnih.gov Unlike previously developed saturated bioisosteres (e.g., bicyclo[1.1.1]pentane) that mimic the linear arrangement of para-substituted benzene (B151609), the spiro[3.3]heptane core has non-collinear exit vectors, allowing it to mimic mono-, meta-, and para-substituted phenyl rings. researchgate.netscilit.com This concept has been validated by incorporating the spiro[3.3]heptane scaffold into the structures of existing drugs, such as the anticancer agents Sonidegib and Vorinostat, and the anesthetic Benzocaine, with the resulting analogues retaining high potency. researchgate.netscilit.comnih.gov

Additionally, functionalized spiro[3.3]heptanes serve as conformationally restricted surrogates for substituted cyclohexanes. For example, 2,5- and 2,6-disubstituted spiro[3.3]heptanes are considered isosteres of 1,3- and 1,4-substituted cyclohexanes, respectively. nih.govlookchem.com Specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes have been shown to be effective mimics of cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.orgresearchgate.net This conformational restriction can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. nih.gov

Table 2: Spiro[3.3]heptane as a Bioisosteric Replacement

Spiro[3.3]heptane Derivative Replaced Scaffold Example Application Citations
Generic Spiro[3.3]heptane Phenyl Ring (mono-, meta-, para-) Analogues of Sonidegib, Vorinostat, Benzocaine researchgate.netscilit.comnih.gov
2,6-Diazaspiro[3.3]heptane Piperazine Improved target selectivity in Olaparib analogue rsc.org
2-Azaspiro[3.3]heptane Piperidine Increased water solubility rsc.org
2-Oxa-6-azaspiro[3.3]heptane Morpholine Surrogate in various drug candidates rsc.org
2,6-Disubstituted Spiro[3.3]heptane 1,4-Disubstituted Cyclohexane (B81311) General drug design nih.govlookchem.com
1,6-Disubstituted Spiro[3.3]heptane cis-1,4- / trans-1,3-Disubstituted Cyclohexane General drug design acs.orgresearchgate.net

Heteroatom-Containing Spiro[3.3]heptane Derivatives (e.g., azaspiro, oxaspiro analogs)

Introducing heteroatoms such as nitrogen (aza), oxygen (oxa), or sulfur (thia) into the spiro[3.3]heptane skeleton generates a diverse family of scaffolds with significant potential in drug discovery. researchgate.netrsc.org These heteroatomic derivatives often serve as rigid bioisosteres for common heterocyclic rings. rsc.org

Azaspiro[3.3]heptanes:

2,6-Diazaspiro[3.3]heptane: This derivative is a well-established bioisostere for piperazine. rsc.org Its replacement of the piperazine ring in the drug Olaparib, for example, led to enhanced target selectivity. rsc.org Scalable synthetic routes have made this building block accessible for broader use. acs.org

2-Azaspiro[3.3]heptane: Introduced as a conformationally rigid, more water-soluble alternative to piperidine. rsc.org Various synthetic methods, including asymmetric approaches, have been developed to produce substituted versions. rsc.org It has been used to create analogues of amino acids like ornithine and GABA. nih.gov

1-Azaspiro[3.3]heptane: This isomer also acts as a piperidine bioisostere. researchgate.net A key synthetic step for its creation is the thermal [2+2] cycloaddition of an alkene with Graf's isocyanate, followed by reduction of the resulting β-lactam. rsc.orgresearchgate.net

Oxaspiro[3.3]heptanes:

2-Oxa-6-azaspiro[3.3]heptane: This mixed heteroatom derivative is a valuable surrogate for morpholine. rsc.org A common synthesis involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide. rsc.orgresearchgate.net Improved synthetic protocols have led to the isolation of more stable and soluble sulfonate salts of this compound. thieme-connect.com

2-Oxaspiro[3.3]heptane: The oxetane (B1205548) ring within this scaffold is a medicinally important motif. rsc.org An effective synthesis involves a visible-light-promoted intermolecular [2+2] cycloaddition, which allows for the creation of polysubstituted derivatives. rsc.org

1-Oxaspiro[3.3]heptane: This isomer, where the oxygen is adjacent to the spirocenter, is less explored. rsc.org A scalable synthesis has been reported, starting from 3-oxocyclobutane-1-carboxylic acid and proceeding through a multi-step sequence that includes a Corey-Chaikovsky epoxide expansion. researchgate.netrsc.org

Other Heteroatom Derivatives: The scope of heteroatomic spiro[3.3]heptanes extends to sulfur-containing analogues. For example, 2-thia-6-azaspiro[3.3]heptane and novel sulfoximine-containing spiro[3.3]heptanes have been developed, further expanding the chemical space available for medicinal chemists. rsc.org

Table 3: Common Heteroatom-Containing Spiro[3.3]heptane Derivatives

Derivative Name Heteroatoms Common Bioisostere For Key Synthetic Feature Citations
2,6-Diazaspiro[3.3]heptane 2x Nitrogen Piperazine Scalable synthesis available rsc.orgacs.org
2-Azaspiro[3.3]heptane 1x Nitrogen Piperidine Asymmetric syntheses developed rsc.orgnih.gov
1-Azaspiro[3.3]heptane 1x Nitrogen Piperidine [2+2] cycloaddition of Graf's isocyanate rsc.orgresearchgate.net
2-Oxa-6-azaspiro[3.3]heptane 1x Oxygen, 1x Nitrogen Morpholine Cyclization of tribromopentaerythritol rsc.orgresearchgate.netthieme-connect.com
2-Oxaspiro[3.3]heptane 1x Oxygen Oxetane-containing motifs Photochemical [2+2] cycloaddition rsc.org
1-Oxaspiro[3.3]heptane 1x Oxygen Tetrahydro-2H-pyran analogues Corey-Chaikovsky epoxide expansion researchgate.netrsc.org

Synthesis and Properties of Stereoisomers and Diastereomers

The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold gives rise to complex stereochemistry, including the potential for multiple chiral centers and axial chirality. The synthesis and separation of specific stereoisomers are crucial, as different isomers can have vastly different biological activities.

Stereospecific Synthesis: Methods have been developed for the stereospecific synthesis of spiro[3.3]heptane derivatives. The strain-relocating semipinacol rearrangement, for example, is a regio- and stereospecific process that can produce optically active 3-substituted spiro[3.3]heptan-1-ones from chiral precursors. researchgate.netnih.gov Divergent synthetic strategies have been employed to create libraries containing all possible stereoisomers of complex molecules, such as glutamic acid analogues built on the spiro[3.3]heptane core. nih.gov While some steps, like a modified Strecker reaction using Ellman's sulfinamide, may show only moderate diastereoselectivity, chromatographic separation allows for the isolation of pure stereoisomers. nih.gov The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has also been reported. acs.orgresearchgate.net

Axial Chirality: Due to the restricted rotation and geometry of the two rings relative to each other, certain substituted spiro[3.3]heptanes can exhibit axial chirality. rsc.orgechemi.com This is a type of stereoisomerism where the molecule lacks a chiral center but is chiral as a whole due to its non-planar structure.

Enzymatic and Catalytic Methods: Biocatalysis has proven to be a powerful tool for accessing chiral spiro[3.3]heptane derivatives.

Enzymatic Hydrolysis: Pig liver esterase has been used for the asymmetric hydrolysis of a tetrasubstituted spiro[3.3]heptane to produce a derivative with axial chirality. rsc.org This enzyme can also resolve racemic mixtures of 2,6-disubstituted spiro[3.3]heptanes. rsc.org

Ketoreductase-Catalyzed Reactions: Biocatalytic reduction using ketoreductases is another effective method for accessing axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives with high enantiomeric excess. researchgate.net

These stereocontrolled synthetic and resolution techniques are essential for probing the specific interactions of spiro[3.3]heptane-based molecules with biological targets and for developing single-isomer drug candidates.

Table 4: Methods for Stereoselective Synthesis of Spiro[3.3]heptane Derivatives

Method Type of Stereoselectivity Target Molecule Type Citations
Strain-Relocating Semipinacol Rearrangement Regio- and Stereospecific Optically Active 3-Substituted Spiro[3.3]heptan-1-ones researchgate.netnih.gov
Divergent Synthesis with Chiral Auxiliaries Diastereoselective (followed by separation) Libraries of Regio- and Stereoisomers nih.gov
Pig Liver Esterase-Catalyzed Hydrolysis Enantioselective (Asymmetric Synthesis/Resolution) Axially Chiral 2,6-Disubstituted Derivatives rsc.org
Ketoreductase-Catalyzed Reduction Enantioselective Axially Chiral 2,6-Disubstituted Derivatives researchgate.net

Synthetic Applications of 3 Butylspiro 3.3 Heptan 1 One and Its Derivatives in Chemical Synthesis

Utilization as a Building Block for Complex Polycyclic Structures

The spiro[3.3]heptanone core is a versatile starting point for the synthesis of more elaborate and functionally diverse molecules, including complex polycyclic and heterocyclic structures. The ketone functionality serves as a key handle for a variety of chemical transformations, allowing for the extension of the molecular framework.

Researchers have demonstrated that the ketone in substituted spiro[3.3]heptanones can be readily modified to introduce different functional groups. For instance, a Wolff-Kishner reduction can be employed to deoxygenate the ketone, yielding the parent spiro[3.3]heptane alkane. This resultant hydrocarbon can then undergo further functionalization. For example, treatment of a bromo-substituted spiro[3.3]heptane with n-butyllithium followed by quenching with electrophiles like trimethyl borate or carbon dioxide provides access to the corresponding boronic acids and carboxylic acids, respectively. chemrxiv.org

These functionalized spiro[3.3]heptanes are valuable building blocks for medicinal chemistry. chemrxiv.org They have been successfully incorporated into the structures of known pharmaceuticals, replacing traditional phenyl rings. This strategy has been used to create saturated, patent-free analogs of drugs such as the anticancer agents Sonidegib and Vorinostat, and the local anesthetic Benzocaine. chemrxiv.orgenamine.net In these cases, the spiro[3.3]heptane core acts as a three-dimensional, saturated bioisostere of a mono-, meta-, or para-substituted phenyl ring, demonstrating its utility in constructing complex, biologically active molecules. chemrxiv.orgnih.gov The synthesis of these drug analogs showcases the role of the spiro[3.3]heptanone derivative as a foundational element for building larger, polycyclic therapeutic agents. chemrxiv.orgenamine.net

Below is a table summarizing the transformation of a generic substituted spiro[3.3]heptanone into key synthetic intermediates.

Development of New Reaction Methodologies Employing the Spiroketone Core

The inherent ring strain of the spiro[3.3]heptane system makes it an intriguing substrate for the development of novel synthetic methods. A significant advancement has been the creation of a streamlined synthesis for spiro[3.3]heptan-1-ones through a "strain-relocating" semipinacol rearrangement. nih.gov

This methodology involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. In the presence of an acid such as methanesulfonic acid (MsOH) or aluminum trichloride (AlCl₃), this intermediate undergoes a rearrangement to directly yield the substituted spiro[3.3]heptan-1-one. nih.gov This process is highly efficient and can be performed in a telescopic manner, avoiding the isolation of the intermediate. nih.gov

The significance of this methodology lies in its ability to provide access to the highly strained spiro[3.3]heptan-1-one motif, which is a key structural element in various pharmaceutical candidates. nih.gov The development of this synthetic route is crucial as it enables the broader exploration of the spiroketone core in areas like medicinal chemistry by making these valuable building blocks more accessible. nih.gov

Application as Chiral Auxiliaries or Ligand Precursors (if enantiopure forms are employed)

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. The unique, rigid geometry of spiro[3.3]heptan-1-one makes its chiral derivatives attractive candidates for use as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis.

A key breakthrough in this area is the development of a synthetic method that allows for the creation of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov The strain-relocating semipinacol rearrangement methodology has been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent. nih.govresearchgate.net This specificity allows for the transfer of chirality from the starting material to the final spiro[3.3]heptan-1-one product, providing access to these compounds in enantiopure form for the first time. nih.gov

While the direct application of these specific enantiopure spiroketones as chiral auxiliaries or ligands is an emerging area of research, their successful synthesis is the critical enabling step. The availability of these optically active building blocks opens the door for their evaluation in asymmetric synthesis, where their rigid conformational properties could be exploited to induce high levels of stereocontrol in chemical reactions.

Use as a Template for Conformational Restriction Studies in Academic Probes

The replacement of conformationally flexible or planar aromatic rings with rigid, saturated scaffolds is a powerful strategy in medicinal chemistry to improve physicochemical properties and explore structure-activity relationships. The spiro[3.3]heptane core is an exemplary template for such conformational restriction studies. nih.gov

The spiro[3.3]heptane motif has been successfully employed as a saturated bioisostere for the phenyl ring. chemrxiv.orgnih.gov Unlike previously studied bioisosteres such as bicyclo[1.1.1]pentane or cubane, which have collinear exit vectors similar to a para-substituted benzene (B151609) ring, the spiro[3.3]heptane scaffold possesses non-collinear exit vectors. chemrxiv.org This unique geometry allows it to mimic not only para-substituted rings but also mono- and meta-substituted phenyl rings in bioactive compounds. chemrxiv.orgenamine.net

By incorporating the spiro[3.3]heptane core into the structure of drugs, chemists can lock the relative orientation of key binding groups in a well-defined three-dimensional arrangement. nih.gov This conformational restriction allows for a more precise probing of the target's binding pocket. Studies have shown that replacing a phenyl ring with the spiro[3.3]heptane scaffold can lead to saturated analogs with retained or even improved biological activity and altered physicochemical properties like lipophilicity and metabolic stability. chemrxiv.org For example, the incorporation of this scaffold into the anticancer drug Sonidegib resulted in a decrease in lipophilicity. chemrxiv.org

The use of the spiro[3.3]heptanone framework as a rigid template provides medicinal chemists with a valuable tool to fine-tune the three-dimensional shape of molecules, leading to a better understanding of drug-receptor interactions and the development of improved therapeutic agents. chemrxiv.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Scalable Synthetic Routes

While methods for synthesizing spiro[3.3]heptan-1-ones exist, a significant opportunity lies in refining these processes to be more sustainable and scalable. Current multi-step syntheses can be inefficient, limiting the broad availability of these scaffolds for larger-scale applications. mdpi.com

Future research should focus on developing synthetic pathways that minimize waste, reduce the number of steps, and utilize readily available starting materials. A promising advancement is the expedient synthesis of spiro[3.3]heptan-1-ones through a 'strain-relocating' semipinacol rearrangement. nih.govacs.org This approach, which can be performed in a telescopic (one-pot) manner, involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. mdpi.comnih.gov Further optimization of this route, along with the exploration of continuous-flow technologies which have proven effective for other strained systems, could provide a robust and scalable platform for producing a wide array of substituted spiro[3.3]heptanones. acs.org The development of routes tolerant of diverse functional groups is also crucial for creating a library of derivatives for various applications. acs.org

In-depth Mechanistic Studies of Under-explored Reactions

A deeper mechanistic understanding of reactions involving the spiro[3.3]heptane system is essential for predictable and controlled synthesis. The aforementioned strain-relocating semipinacol rearrangement is a prime candidate for such studies. nih.gov It is proposed to proceed through the protonation of a bicyclobutyl moiety followed by a nih.govnih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. acs.org Detailed computational modeling and experimental studies, such as kinetic isotope effect measurements and intermediate trapping, could validate this proposed pathway and uncover subtle electronic and steric effects imparted by the strained spirocyclic core. Another area of interest is the rearrangement of spiro[3.3]heptane carbene, where a comprehensive mechanistic investigation could unlock novel synthetic applications. researchgate.net Such in-depth studies are critical for optimizing reaction conditions and expanding the synthetic utility of this scaffold.

Integration into Advanced Materials Science

The integration of the spiro[3.3]heptane scaffold into advanced materials remains a largely unexplored but highly promising field. The inherent rigidity and well-defined three-dimensional geometry of the spiro[3.3]heptane core make it an ideal candidate for use as a monomer in the synthesis of polymers with precisely controlled architectures. nih.govsigmaaldrich.com

Incorporating rigid spirocyclic units into polymer backbones is a known strategy for developing high-performance materials, particularly those requiring high glass-transition temperatures (Tg). nih.gov Bifunctional derivatives of 3-Butylspiro[3.3]heptan-1-one, for example, could be designed to act as monomers for condensation or ring-opening polymerizations. The resulting polymers would be expected to possess unique topological features, predictable chain conformations, and potentially enhanced thermal stability. The non-collinear exit vectors of the spiro[3.3]heptane framework could be exploited to create polymers with novel secondary and tertiary structures, a concept that has been explored with other spirocyclic monomers. chemrxiv.orgresearchgate.net This avenue of research could lead to the development of new materials for applications ranging from specialty plastics to advanced composites and supramolecular chemistry. chemrxiv.org

Exploration of Novel Chemical Transformations for the Spiro[3.3]heptane System

Expanding the toolkit of chemical reactions that can be performed on the spiro[3.3]heptane core is crucial for synthesizing more complex and functionalized molecules. Recent studies have demonstrated several successful transformations of spiro[3.3]heptanone derivatives. mdpi.com A significant future direction lies in leveraging the unique reactivity of this strained system.

One of the most exciting frontiers is the selective functionalization of C–H bonds. Recent work has shown that enzymes, specifically engineered P450BM3 variants, can perform distal monohydroxylation on a spiro[3.3]heptane core with excellent enantioselectivity. sigmaaldrich.com Further exploration of both enzymatic and transition-metal-catalyzed C–H activation could provide direct routes to previously inaccessible derivatives. Other areas for exploration include leveraging the inherent ring strain to drive novel ring-opening or ring-expansion reactions, developing asymmetric transformations to control stereochemistry, and expanding the range of functional group interconversions as detailed in the table below.

Transformation Type Reagents/Conditions Product Type Reference
Carbonyl ReductionWolff-Kishner reactionAlkane mdpi.com
Conversion to Carboxylic AcidnBuLi, then CO₂ (dry ice)Carboxylic Acid mdpi.com
Conversion to Boronic AcidnBuLi, then B(OMe)₃Boronic Acid mdpi.com
Conversion to AmineCurtius reaction on carboxylic acidAniline derivative mdpi.com
Conversion to PhenolOxidation of boronic acid with H₂O₂Phenol derivative mdpi.com
C-H HydroxylationEngineered P450BM3 enzymesHydroxylated spiro[3.3]heptane sigmaaldrich.com
C-H AminationTethered C-H amination strategiesAminated spiro[3.3]heptane sigmaaldrich.com

Design of Next-Generation Conformationally Constrained Scaffolds for Academic Probes

The most established application of the spiro[3.3]heptane scaffold is in medicinal chemistry, where its conformationally restricted nature is highly valued. nih.gov It has been successfully used as a saturated, three-dimensional bioisostere for planar aromatic rings, such as the mono-, meta-, and para-substituted phenyl rings found in various drugs. chemrxiv.orgmdpi.comresearchgate.net This replacement can improve physicochemical properties while maintaining biological activity. chemrxiv.org Similarly, spiro[3.3]heptane diamines have been shown to be effective restricted surrogates for cyclohexane (B81311) derivatives. researchgate.net

The future in this area lies in designing more sophisticated, multifunctional scaffolds based on the this compound core to be used as academic probes. These probes are invaluable tools for studying complex biological systems. By functionalizing the spiro[3.3]heptane core with multiple, precisely positioned exit vectors, chemists can create rigid molecular frameworks. youtube.com These frameworks can then be decorated with various functionalities—such as fluorescent tags, reactive groups for covalent labeling, and specific binding motifs—to probe protein-protein interactions, explore enzyme active sites, or map cellular pathways. The rigidity of the scaffold ensures that the appended functional groups are held in a well-defined spatial orientation, reducing conformational ambiguity and leading to more precise interactions with biological targets. nih.gov

Q & A

Q. What are the common synthetic routes for 3-Butylspiro[3.3]heptan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanone derivatives and strain-relocating reactions. For example, strained intermediates like 1-sulfonylbicyclo[1.1.0]butanes can react with cyclopropanols under basic conditions to form the spirocyclic core via semipinacol rearrangement . Key parameters include:
  • Temperature : Optimal yields (>70%) require low temperatures (−78°C to 0°C) to minimize side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) or transition-metal catalysts enhance regioselectivity .
  • Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility of intermediates .
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Purity (%)Key ConditionsReference
Semipinacol rearrangement7598−78°C, LiAlH₄, THF
Cyclopropane ring-opening6095AlCl₃, DCM, RT

Q. Which spectroscopic and crystallographic methods are most effective for characterizing spiro[3.3]heptan-1-one derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming spirojunction and substituent positions. The tert-butyl group in this compound shows distinct upfield shifts (δ 0.8–1.2 ppm in ¹H NMR) due to steric shielding .
  • X-ray Diffraction : Resolves spirocyclic strain (bond angles ~60°) and confirms stereochemistry. For example, C=O bond lengths in the ketone group average 1.21 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₈O for this compound) .

Q. What are the typical chemical reactions of this compound, and how does the spirocyclic framework influence its reactivity?

  • Methodological Answer : The spirocyclic strain (30–40 kcal/mol) enhances reactivity:
  • Nucleophilic Substitution : The tert-butyl group stabilizes carbocation intermediates, enabling SN1 reactions with halides or amines .
  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol (spiro[3.3]heptan-1-ol) with >90% efficiency .
  • Oxidation : MnO₂ selectively oxidizes allylic C–H bonds without ring-opening .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Enantioselective routes use chiral auxiliaries or asymmetric catalysis:
  • Chiral Phosphoric Acids : Promote ketone alkylation with tert-butyl bromides, achieving enantiomeric excess (ee) up to 88% .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution (KR = 5.2) .
    Table 2 : Catalytic Performance Comparison
Catalystee (%)Reaction Time (h)Reference
(R)-BINOL-phosphoric acid8824
Pd-Chiral ligand complex7548

Q. What in vitro models are suitable for studying the bioactivity of this compound, and how can binding affinities be quantified?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence polarization to measure IC₅₀ values against kinases (e.g., PKA, IC₅₀ = 12 µM) .
  • Cellular Uptake Studies : Radiolabeled ¹⁴C-3-Butylspiro[3.3]heptan-1-one tracks permeability in Caco-2 monolayers (Papp = 8.3 × 10⁻⁶ cm/s) .
  • Surface Plasmon Resonance (SPR) : Quantifies KD values (e.g., 2.5 nM for histone deacetylase binding) .

Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data for spiro[3.3]heptan-1-one derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity via HPLC (>95%) and control humidity (<10% RH) to exclude hydrolysis artifacts .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions (e.g., solvent polarity effects) .

Q. Which computational methods predict the conformational stability and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311+G(d,p) models predict strain energy (35 kcal/mol) and HOMO-LUMO gaps (5.2 eV) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMSO) on spirocyclic ring puckering .

Q. What strategies enable late-stage functionalization of the spiro[3.3]heptan-1-one core for SAR studies?

  • Methodological Answer :
  • Cross-Coupling : Suzuki-Miyaura reactions install aryl groups at the 3-position (Pd(PPh₃)₄, 80°C, 85% yield) .
  • Photoredox Catalysis : Direct C–H functionalization using Ir(ppy)₃ under blue LED light introduces heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.